molecular formula C12H14ClNO B1611485 1-(4-Chlorobenzyl)piperidin-4-one CAS No. 21937-61-1

1-(4-Chlorobenzyl)piperidin-4-one

Cat. No. B1611485
Key on ui cas rn: 21937-61-1
M. Wt: 223.7 g/mol
InChI Key: ZCTWGHYTGOWQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642231B2

Procedure details

Dissolve 4-piperidone (17 mmol) in 3-pentanone (25 mL) and heat to reflux. Add cesium carbonate (19 mmol) and a catalytic amount of potassium iodide, followed by 4-chlorobenzyl chloride (20 mmol). Stir and reflux for 4 hours. Filter the hot suspension, wash the residue with hot acetone (4×20 mL), combine the filtrate and washings, and evaporate the solvent in vacuo to give the title compound.
Name
4-piperidone
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
19 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Cl)=[CH:19][CH:18]=1>CCC(=O)CC>[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:1]2[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]2)=[CH:19][CH:18]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
4-piperidone
Quantity
17 mmol
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCC(CC)=O
Step Two
Name
cesium carbonate
Quantity
19 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Filter the hot suspension
WASH
Type
WASH
Details
wash the residue with hot acetone (4×20 mL)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2CCC(CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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